Ethyl 3-(2-hydroxyphenyl)propanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-(2-hydroxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h3-6,12H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMJMZSXBPHDKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30483029 | |
| Record name | Ethyl 3-(2-hydroxyphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30483029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid, Slight spicy aroma | |
| Record name | Ethyl 3-(2-hydroxyphenyl)propanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2175/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble to insoluble, Soluble (in ethanol) | |
| Record name | Ethyl 3-(2-hydroxyphenyl)propanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2175/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
20921-04-4 | |
| Record name | Ethyl 3-(2-hydroxyphenyl)propanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020921044 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 3-(2-hydroxyphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30483029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL 3-(2-HYDROXYPHENYL)PROPANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TWZ6V125HE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Contextualization Within Phenolic Ester Chemistry
Ethyl 3-(2-hydroxyphenyl)propanoate (B1233346) is a member of the phenolic esters class of organic compounds. rxnfinder.org This classification arises from its molecular structure, which contains both a phenol (B47542) group (a hydroxyl group attached directly to an aromatic ring) and an ester functional group. The chemistry of phenols is distinct from that of aliphatic alcohols. britannica.com While both can undergo esterification, phenols are generally less reactive towards carboxylic acids due to the reduced nucleophilicity of the phenolic hydroxyl group. libretexts.orgyoutube.com The lone pair of electrons on the oxygen atom is delocalized into the aromatic ring, making it less available to attack the carbonyl carbon of a carboxylic acid.
Consequently, the synthesis of phenolic esters like Ethyl 3-(2-hydroxyphenyl)propanoate often requires more reactive acylating agents than simple carboxylic acids. libretexts.org Acid chlorides (acyl chlorides) and acid anhydrides are commonly employed to achieve efficient esterification of phenols. libretexts.orgyoutube.com The reaction with an acyl chloride, for instance, is typically faster than with an alcohol and produces the phenolic ester and hydrogen chloride gas. libretexts.org To further enhance the reaction rate, the phenol can first be converted to its more nucleophilic conjugate base, the phenoxide ion, by treatment with a base like sodium hydroxide (B78521). libretexts.orgyoutube.com This increased reactivity is particularly useful when dealing with less reactive acylating agents. libretexts.org The modification of phenolic compounds through esterification is a primary method for altering their properties, which can improve their biological activity or solubility in different media. nih.gov
Significance of the Hydroxyphenyl Propanoate Scaffold in Organic Synthesis and Medicinal Chemistry
Chemoenzymatic Synthesis and Biocatalysis
Chemoenzymatic approaches offer a powerful and selective means of synthesizing chiral molecules. These methods often provide high enantioselectivity under mild reaction conditions, making them attractive for the production of high-value chemicals.
Enantioselective Hydrolysis Approaches for Chiral Propanoate Esters
The kinetic resolution of racemic esters through enantioselective hydrolysis is a well-established biocatalytic method for producing optically pure compounds. jocpr.com This technique relies on the ability of enzymes, particularly lipases, to selectively hydrolyze one enantiomer of a racemic ester, leaving the other enantiomer unreacted. jocpr.commdpi.com This allows for the separation of both enantiomers. mdpi.com
A notable application of this is the large-scale production of (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid, a key building block for certain pharmaceuticals. colab.wsacs.org In this process, the racemic ethyl ester is subjected to enantioselective hydrolysis. colab.wsacs.org The development of this process involved extensive enzyme screening and optimization, leading to a successful pilot-plant scale synthesis with yields ranging from 43-48% and high enantiomeric purities of 98.4-99.6% ee. colab.wsacs.org
The choice of enzyme is critical for achieving high enantioselectivity. For instance, in the hydrolysis of fluorinated arylcarboxylic acid esters, lipases from Pseudomonas cepacia and Burkholderia cepacia have demonstrated excellent enantioselectivity, producing the (S)-acid with high enantiomeric excess. mdpi.com The efficiency of these enzymatic resolutions can be influenced by various factors, including the reaction medium and temperature. jocpr.comnih.gov
Table 1: Examples of Enzymes in Enantioselective Hydrolysis
| Enzyme Source | Substrate | Product | Enantiomeric Excess (ee) | Reference |
| Pseudomonas cepacia | Racemic fluorinated arylcarboxylic acid esters | (S)-carboxylic acid | High | mdpi.com |
| Burkholderia cepacia | Racemic fluorinated arylcarboxylic acid esters | (S)-carboxylic acid | High | mdpi.com |
| Not specified | Racemic ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate | (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid | 98.4-99.6% | colab.wsacs.org |
Lipase-Catalyzed Esterification for Phenolic Propanoate Derivatives
Lipases are also effective catalysts for the esterification of phenolic acids to produce their corresponding esters. nih.govresearchgate.net These enzymes can function in organic solvents, facilitating the synthesis of various phenolic propanoate derivatives. nih.govresearchgate.netnih.gov Lipases from Candida antarctica B and Rhizomucor miehei have been successfully immobilized and used for the esterification of phenolic acids, achieving high reaction rates and yields. nih.govresearchgate.net For instance, the esterification of certain phenolic acids with 1-propanol (B7761284) using immobilized Candida antarctica lipase (B570770) has resulted in yields of up to 94%. nih.govresearchgate.net
Kinetic studies have shown that these lipase-catalyzed esterifications often follow the Michaelis-Menten mechanism. nih.govresearchgate.net The reaction conditions, such as the choice of solvent and the ratio of reactants, can significantly impact the esterification yield. For example, in the lipase-catalyzed esterification of dihydrocaffeic acid with linolenyl alcohol, increasing the alcohol concentration led to a higher yield, reaching 99% with an 8:1 ratio of alcohol to acid. nih.gov
Classical Organic Synthesis Routes
Traditional organic synthesis methods remain fundamental for the production of ethyl 3-(2-hydroxyphenyl)propanoate and its analogues. These routes often involve well-established reactions that can be adapted for various substrates.
Esterification Reactions for Aromatic Propanoic Acids
The direct esterification of aromatic propanoic acids, such as 3-(2-hydroxyphenyl)propanoic acid, with an alcohol in the presence of an acid catalyst is a common and straightforward method for synthesizing the corresponding esters. youtube.com This reaction, often referred to as Fischer esterification, is typically an equilibrium process. youtube.com To drive the reaction towards the product, an excess of the alcohol is often used, or the water formed during the reaction is removed.
For the synthesis of propanoate esters, solid acid catalysts like clay-supported heteropolyacids have been employed. For example, the esterification of propanoic acid with 1,2-propanediol has been successfully carried out using a Cs2.5H0.5PW12O40/K-10 catalyst. rsc.org
Claisen Condensation and Horner-Wadsworth-Emmons Reactions in Propanoate Synthesis
The Claisen condensation is a carbon-carbon bond-forming reaction that yields β-keto esters. wikipedia.orgmasterorganicchemistry.comlibretexts.orglibretexts.org This reaction occurs between two ester molecules or an ester and another carbonyl compound in the presence of a strong base. wikipedia.org The driving force for the reaction is the formation of a stabilized enolate of the resulting β-keto ester. masterorganicchemistry.comorganic-chemistry.org While a classic Claisen condensation between two identical esters is common, a "crossed" Claisen condensation between two different esters can also be synthetically useful, particularly if one of the esters lacks α-hydrogens. libretexts.orglibretexts.orgorganic-chemistry.org
The Horner-Wadsworth-Emmons (HWE) reaction is another powerful tool for forming carbon-carbon double bonds, which can subsequently be reduced to afford the saturated backbone of propanoate esters. wikipedia.orgyoutube.com This reaction involves the use of a phosphonate-stabilized carbanion, which reacts with an aldehyde or ketone to produce an alkene, predominantly with an E-configuration. wikipedia.orgyoutube.com The HWE reaction is often favored over the traditional Wittig reaction due to the water-soluble nature of the phosphate (B84403) byproduct, which simplifies purification. researchgate.net Modifications to the HWE reaction, such as the Still-Gennari modification, allow for the selective synthesis of Z-alkenes. youtube.com One-pot oxidation and HWE reaction sequences have been developed to synthesize (Z)-α,β-unsaturated esters directly from primary alcohols. nih.gov
Table 2: Comparison of Claisen and HWE Reactions for Propanoate Synthesis
| Reaction | Key Reactants | Key Product Intermediate | Subsequent Steps for Propanoate |
| Claisen Condensation | Two esters (or one ester and a carbonyl) | β-keto ester | Decarboxylation and reduction |
| Horner-Wadsworth-Emmons | Phosphonate carbanion and aldehyde/ketone | α,β-unsaturated ester | Reduction of the double bond |
Process Optimization and Scale-Up Strategies
The transition from laboratory-scale synthesis to industrial production requires careful process optimization and scale-up. For the synthesis of compounds like this compound, this involves improving reaction efficiency, ensuring product purity, and developing cost-effective and scalable procedures.
In the case of the biocatalytic production of (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid, the process development involved a multi-step approach. colab.wsacs.org This included screening a variety of enzymes to find the most effective biocatalyst, followed by optimizing the reaction conditions to maximize yield and enantioselectivity. colab.wsacs.org The process was then successfully scaled up to a 44-kg pilot plant scale. colab.wsacs.org
For classical organic synthesis routes, process optimization might involve investigating different catalysts, solvents, and reaction temperatures to improve yield and reduce reaction times. rsc.org The development of continuous flow synthesis methods is another key strategy for scaling up production. patsnap.com Continuous flow reactors offer advantages such as improved heat and mass transfer, better control over reaction parameters, and reduced reaction times, leading to enhanced efficiency and safety. patsnap.com For instance, continuous flow processes for ethyl propanoate production have achieved high conversion rates and selectivity with short residence times. patsnap.com
Spectroscopic and Structural Elucidation of Ethyl 3 2 Hydroxyphenyl Propanoate
Crystallographic Studies of Related Propanoate Structures
While specific X-ray crystallographic data for ethyl 3-(2-hydroxyphenyl)propanoate (B1233346) was not found in the search results, analysis of related structures provides valuable insights into molecular conformation and packing in the solid state. Studies on complex ethyl propanoate derivatives, such as (E)-ethyl 3-(2-(6-methyl-2-oxo-1,2-dihydroquinolin-4-yl)hydrazono)propanoate, have been conducted. nih.gov
Table 4: Crystallographic Data for a Related Ethyl Propanoate Derivative Data for (E)-ethyl 3-(2-(2-oxo-1,2-dihydroquinolin-4-yl)hydrazono)propanoate
| Parameter | Observation | Reference |
|---|---|---|
| Crystal System | Monoclinic | nih.gov |
| Molecular Configuration | E-configuration confirmed by X-ray analysis | nih.gov |
Computational Chemistry and Theoretical Studies of Ethyl 3 2 Hydroxyphenyl Propanoate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and energy levels, which are crucial for predicting chemical behavior.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is employed to optimize molecular geometries and calculate various electronic properties and reactivity descriptors.
While specific DFT studies focusing exclusively on Ethyl 3-(2-hydroxyphenyl)propanoate (B1233346) are not extensively documented in publicly available literature, research on closely related compounds provides valuable insights. For instance, studies on other hydroxy-substituted propanoates utilize DFT methods to determine stable conformations and electronic characteristics. In a study on Ethyl (2E)-2-(hydroxyimino)propanoate, ab initio calculations at the DFT (B3LYP/6–311G**++) level of theory were used to confirm that the planar E-isomer is the most stable conformer in a vacuum. researchgate.net This suggests that the planarity is stabilized by π-conjugation between the hydroxyimino and carbonyl groups. researchgate.net
Similarly, for a cinnamic acid derivative, ethyl-(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-prop-2-enoate, electronic and structural properties were calculated using the B3LYP/6-311++G(2d,2p) level of theory. researchgate.net Such calculations typically provide data on bond lengths, bond angles, and dihedral angles, which are compared with experimental data (like X-ray diffraction) to validate the computational model. These parameters are crucial for understanding the molecule's three-dimensional structure and inherent stability.
Table 1: Representative DFT Functionals and Basis Sets Used in Studies of Related Compounds
| Compound Studied | DFT Functional | Basis Set | Purpose of Study |
|---|---|---|---|
| Ethyl (2E)-2-(hydroxyimino)propanoate | B3LYP | 6–311G**++ | Conformational stability analysis researchgate.net |
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity. A smaller gap implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net In the study of ethyl-(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-prop-2-enoate, calculations showed that the presence of a water molecule decreased the HOMO-LUMO energy gap, suggesting the molecule becomes a stronger electron acceptor. researchgate.net For Ethyl 3-(2-hydroxyphenyl)propanoate, the HOMO is expected to be localized on the electron-rich hydroxyphenyl ring, while the LUMO would likely be centered on the electron-withdrawing ester group.
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface.
Red regions indicate negative electrostatic potential, highlighting areas prone to electrophilic attack. In this compound, these would be concentrated around the oxygen atoms of the hydroxyl and carbonyl groups, which are rich in electron density.
Blue regions denote positive electrostatic potential, indicating sites for nucleophilic attack. These are typically found around the hydrogen atoms, particularly the acidic proton of the hydroxyl group. researchgate.net
Green regions represent neutral potential.
The MEP map for this compound would thus identify the carbonyl oxygen and the phenolic oxygen as primary sites for hydrogen bonding and electrophilic interactions, while the phenolic hydrogen would be the primary site for deprotonation or interaction with nucleophiles.
Molecular Modeling and Docking Simulations
Molecular modeling encompasses a range of techniques used to simulate and predict the behavior of molecules. Docking simulations, a key component of this field, predict the preferred orientation of one molecule when bound to a second to form a stable complex.
Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and their relative energies. This is crucial as the biological activity and physical properties of a molecule are often dependent on its conformation.
For flavonoid analogues containing a hydroxyphenyl group, conformational analysis has been performed to explore their structural features. mdpi.com These studies revealed that low-energy conformers often adopt extended conformations. mdpi.com In some cases, strong intramolecular hydrogen bonds, for instance between a hydroxyl group and a nearby carbonyl group, can significantly stabilize a particular conformer. mdpi.com For this compound, the flexibility of the propanoate side chain allows for several possible conformers. The most stable conformer would likely be influenced by the formation of an intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen of the ester group, leading to a pseudo-cyclic structure. DFT calculations would be the ideal method to confirm the relative energies and stability of these different conformers. researchgate.net
Topological Studies and Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. It partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal.
This analysis provides a graphical representation of molecules as surfaces, colored according to various properties, and generates two-dimensional "fingerprint plots" that summarize the different types of intermolecular contacts. A study on a related compound containing a 2-hydroxyphenyl moiety, ethyl 2-[9-(2-hydroxyphenyl)-...-acetate], provides a clear example of this analysis. nih.gov The Hirshfeld surface was used to quantify the contributions of different interactions to the crystal packing.
Table 2: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Compound *
| Contact Type | Contribution (%) |
|---|---|
| H···H | 66.9 |
| O···H/H···O | 22.1 |
| C···H/H···C | 9.2 |
| O···O | 1.3 |
| N···H/H···N | 0.2 |
| N···C/C···N | 0.2 |
*Data from the study of ethyl 2-[9-(2-hydroxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,4a,5,6,7,8a,9,9a,10,10a-dodecahydroacridin-10-yl]acetate. nih.gov
The analysis showed that the most significant contributions to the crystal packing were from H···H contacts, followed by O···H/H···O contacts, which are indicative of hydrogen bonds. nih.gov The red spots on the dnorm mapped surface highlight these close contacts, visually confirming the importance of C-H···O hydrogen bonds in forming the three-dimensional network. nih.gov For this compound, a similar analysis would be expected to show significant contributions from H···H and O···H interactions, reflecting the importance of van der Waals forces and hydrogen bonding in its solid-state structure.
Chemical Reactivity and Derivative Synthesis of Ethyl 3 2 Hydroxyphenyl Propanoate
Modification of the Phenolic Hydroxyl Group
The phenolic hydroxyl group in ethyl 3-(2-hydroxyphenyl)propanoate (B1233346) is a prime site for chemical modification, readily undergoing reactions such as O-alkylation and O-acylation to yield a variety of ether and ester derivatives.
One of the most common methods for the O-alkylation of phenols is the Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group with a suitable base to form a phenoxide ion, which then acts as a nucleophile and attacks an alkyl halide in an SN2 reaction. For instance, the reaction of a similar compound, ethyl (S)-2-ethoxy-3-(4-hydroxyphenyl) propanoate, with an alkylating agent in the presence of a base has been reported to proceed with high efficiency. In a specific example from a patented process, an analogous O-alkylation reaction to produce ethyl (S)-2-ethoxy-3-[4-(2-{4-methanesulfonyloxyphenyl}ethoxy)phenyl] propanoate was achieved with a notable yield of approximately 93%. google.com This high yield underscores the feasibility of applying this methodology to ethyl 3-(2-hydroxyphenyl)propanoate for the synthesis of various alkoxy derivatives.
O-acylation of the phenolic hydroxyl group provides another route to functionalized derivatives. This transformation can be readily achieved by reacting the parent compound with an acylating agent, such as an acid chloride or acid anhydride, often in the presence of a base to facilitate the reaction. These reactions typically proceed under mild conditions and can lead to the formation of the corresponding acyloxy derivatives in good to excellent yields.
| Reaction Type | Reagents | Product Type | Reported Yield (Analogous Compounds) |
| O-Alkylation | Alkyl halide, Base | Ether | ~93% google.com |
| O-Acylation | Acyl chloride/anhydride, Base | Ester | Good to Excellent |
Reactions Involving the Ester Moiety
The ester functional group in this compound is susceptible to several key transformations, including hydrolysis, transesterification, and reduction.
Hydrolysis of the ethyl ester to the corresponding carboxylic acid, 3-(2-hydroxyphenyl)propanoic acid, can be accomplished under either acidic or basic conditions. europa.eu Acid-catalyzed hydrolysis is a reversible process and is typically carried out by heating the ester with an excess of water in the presence of a strong acid catalyst. europa.eu Conversely, base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that yields the carboxylate salt of the acid. europa.eu Subsequent acidification of the salt solution liberates the free carboxylic acid. europa.eu
Reduction of the ester moiety can be achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄). This reaction converts the ester to a primary alcohol, yielding 3-(2-hydroxyphenyl)propan-1-ol. The reduction of esters with LiAlH₄ is a well-established and high-yielding transformation in organic synthesis. For example, the reduction of diethyl phthalate (B1215562) to 1,2-benzenedimethanol (B1213519) using LiAlH₄ has been reported to proceed with a yield of 93%. masterorganicchemistry.com
| Reaction Type | Reagents | Product | Typical Conditions |
| Acid-Catalyzed Hydrolysis | H₂O, H⁺ catalyst | 3-(2-Hydroxyphenyl)propanoic acid | Heating with excess dilute acid |
| Base-Catalyzed Hydrolysis (Saponification) | Base (e.g., NaOH), H₂O | Sodium 3-(2-hydroxyphenyl)propanoate | Heating with aqueous base |
| Reduction | LiAlH₄, Ether | 3-(2-Hydroxyphenyl)propan-1-ol | Anhydrous ether, followed by aqueous workup |
Aromatic Ring Functionalization
The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the phenolic hydroxyl group. This directing group favors substitution at the ortho and para positions relative to itself.
Common electrophilic aromatic substitution reactions that can be performed on this molecule include nitration and halogenation. Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, would be expected to introduce a nitro group onto the aromatic ring. The precise location of substitution (ortho or para to the hydroxyl group) would depend on the reaction conditions and the steric hindrance posed by the existing side chain.
Similarly, halogenation with reagents such as bromine in a suitable solvent would lead to the introduction of one or more bromine atoms onto the aromatic ring. The high activation provided by the hydroxyl group often necessitates milder reaction conditions to avoid poly-halogenation.
Stereoselective Synthesis of Chiral Derivatives
The development of stereoselective methods for the synthesis of chiral derivatives of this compound is of significant interest, particularly for applications in pharmaceuticals and materials science.
One prominent approach to obtaining enantiomerically enriched products is through the enzymatic resolution of racemic mixtures. A patented process describes a highly effective method for obtaining the (S)-enantiomer of a closely related compound, ethyl 2-ethoxy-3-(4-hydroxyphenyl) propanoate, with an enantiomeric excess greater than 97.8%. google.com This was achieved through a crystallization-induced resolution of a diastereomeric salt, highlighting a powerful method for chiral separation on a larger scale. google.com
Furthermore, enzymatic hydrolysis offers a green and efficient alternative for kinetic resolution. In a study on the enzymatic resolution of ethyl 3-hydroxy-3-phenylpropanoate, various lipases were employed to selectively hydrolyze one enantiomer, leaving the other unreacted. This approach allows for the separation of both the unreacted ester and the hydrolyzed acid in high enantiomeric purity.
High-performance liquid chromatography (HPLC) using chiral stationary phases is another powerful technique for the analytical and preparative separation of enantiomers. nih.govnih.gov This method allows for the direct separation of the enantiomers of chiral arylpropionic acid derivatives and is crucial for determining the enantiomeric purity of the synthesized compounds. nih.gov
| Method | Description | Reported Enantiomeric Excess (e.e.) |
| Diastereomeric Salt Resolution | Crystallization-induced resolution of a diastereomeric salt. | >97.8% google.com |
| Enzymatic Hydrolysis | Selective hydrolysis of one enantiomer from a racemic mixture using enzymes. | Varies depending on enzyme and substrate. |
| Chiral HPLC | Separation of enantiomers using a chiral stationary phase. | Analytical tool for determining e.e. |
Biological and Pharmacological Research on Ethyl 3 2 Hydroxyphenyl Propanoate and Analogues
Antioxidant Activity and Mechanisms
The antioxidant capabilities of phenolic compounds, including Ethyl 3-(2-hydroxyphenyl)propanoate (B1233346), are a cornerstone of their biological interest. This activity is primarily attributed to their ability to interact with and neutralize harmful free radicals.
Free Radical Scavenging Properties
Phenolic compounds are well-established as potent free radical scavengers. mdpi.com The fundamental mechanism of their antioxidant action involves the donation of a hydrogen atom from their phenolic hydroxyl (-OH) group to a free radical, effectively neutralizing it and terminating the damaging radical chain reaction. researchgate.netnih.gov The resulting phenoxy radical is significantly stabilized by resonance, where the unpaired electron is delocalized across the aromatic ring, rendering it less reactive than the initial free radical. mdpi.com
The efficacy of a phenolic compound as an antioxidant is influenced by several structural factors:
The stability of the phenoxy radical formed after hydrogen donation. researchgate.net
The number of hydroxyl groups available to donate hydrogen atoms. researchgate.net
The reaction kinetics, or how quickly the hydrogen atom is donated. researchgate.net
While direct studies on the free radical scavenging activity of Ethyl 3-(2-hydroxyphenyl)propanoate are not extensively detailed in the available literature, its structure as a phenolic ester suggests it participates in this antioxidant mechanism. The presence of the hydroxyl group on the benzene (B151609) ring is the key functional feature for this activity. nih.gov Assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays are standard methods used to evaluate the antioxidant capacity of such compounds. researchgate.netnih.gov These tests measure the ability of an antioxidant to donate hydrogen and quench stable radicals. nih.gov
Modulation of Endogenous Antioxidant Enzyme Systems
Beyond direct radical scavenging, some phenolic compounds can exert antioxidant effects by up-regulating the body's own defense systems. This involves modulating the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). These enzymes play a crucial role in detoxifying reactive oxygen species (ROS). However, specific research detailing the effects of this compound or its direct analogues on these enzymatic systems is limited, representing an area for future investigation.
Structure-Activity Relationship (SAR) Studies for Bioactive Propanoate Derivatives
Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological potency. For hydroxyphenyl propanoates and related phenolic compounds, these studies provide a roadmap for designing more effective antioxidants.
Influence of Phenolic Substituents on Biological Potency
The antioxidant power of a phenolic compound is profoundly dictated by the substituents on its aromatic ring, particularly the number and position of hydroxyl groups. nih.govmdpi.com
Number of Hydroxyl Groups: Generally, the antioxidant activity is proportional to the number of phenolic hydroxyl groups. nih.gov For instance, dihydroxy phenolic compounds often exhibit higher antioxidant activity than their monohydroxy counterparts. researchgate.net
Position of Hydroxyl Groups: The relative positioning of hydroxyl groups is critical. A catechol structure (two hydroxyl groups at adjacent, or ortho, positions) or a hydroquinone (B1673460) structure (two hydroxyl groups at para positions) is known to significantly enhance antioxidant capacity. nih.gov This is due to the formation of stable intramolecular hydrogen bonds and the ability to form stable quinone structures after radical scavenging. The ortho position of the hydroxyl group in this compound is a key structural feature.
Other Substituents: The presence of other electron-donating groups, such as methoxy (B1213986) (-OCH3) groups, can also enhance antioxidant activity. nih.govresearchgate.net These groups can further stabilize the phenoxyl radical through resonance. Conversely, electron-withdrawing groups can decrease activity.
The following table summarizes the general influence of phenolic substituents on antioxidant activity.
| Substituent Feature | General Effect on Antioxidant Potency | Rationale |
| Increased number of -OH groups | Increase | More sites for hydrogen donation. |
| Ortho or Para di-OH configuration | Significant Increase | Enhanced stability of the resulting phenoxy radical. |
| Electron-donating groups (e.g., -OCH3) | Increase | Stabilization of the phenoxy radical. nih.gov |
| Electron-withdrawing groups | Decrease | Destabilization of the phenoxy radical. |
Impact of Alkyl Ester Chain Length and Stereochemistry on Activity
The non-phenolic portion of the molecule, specifically the propanoate ester group, also plays a role in modulating bioactivity.
Alkyl Ester Chain Length: The length of the alkyl chain in the ester group (e.g., methyl, ethyl, propyl) influences the molecule's lipophilicity (fat-solubility). This relationship is often described by the "polar paradox," which posits that hydrophilic antioxidants are more effective in lipid-based systems (like oils), while lipophilic antioxidants are more effective in oil-in-water emulsions. However, studies on acylated derivatives of other phenolics, like resveratrol, have shown that increasing the acyl chain length can sometimes lead to a decrease in radical-scavenging efficacy, possibly due to increased steric hindrance that blocks the hydroxyl group from interacting with radicals. nih.gov In other cases, antioxidant activity may increase with chain length up to a certain point before decreasing, a phenomenon known as the "cutoff effect". nih.gov
Stereochemistry: this compound itself does not possess a chiral center. However, if substitutions were introduced on the propanoic acid side-chain, stereoisomers would be possible. The spatial arrangement of atoms can significantly affect how a molecule interacts with biological targets like enzymes and receptors. Therefore, the stereochemistry of analogous compounds could be a critical factor in their biological activity, though specific studies on propanoate derivatives in this context are not widely available.
Potential Therapeutic Applications based on Analogues
While this compound is primarily used as a flavouring agent, research into its structural analogues has suggested potential for broader therapeutic applications. nih.govfao.org
Studies on related hydroxyphenyl propionic acids (where the ethyl ester is replaced by a carboxylic acid) have shown beneficial effects in preclinical models. For example, 3- and 4-hydroxyphenyl propionic acid were found to ameliorate dyslipidemia and hepatic steatosis (fatty liver) in mice fed a high-fat diet, partly by modulating the gut microbiota. nih.gov
Furthermore, a synthetic analogue of curcumin, (1E,4E)-1,7-bis(4-hydroxyphenyl)hepta-1,4-dien-3-one (DHDK), which uses a derivative of 3-(4-hydroxyphenyl)propanoic acid in its synthesis, has demonstrated potent anticancer activity against various cancer cell lines, particularly breast and lung cancer. nih.gov This analogue showed superior bioavailability and stability compared to curcumin, highlighting the potential of using the hydroxyphenyl propanoate scaffold to develop new therapeutic agents. nih.gov Additionally, fatty acid esters of hydroxy fatty acids (FAHFAs), a class of lipids with structural similarities, are being explored for their anti-inflammatory and anti-diabetic properties. nih.gov
These findings suggest that derivatives of hydroxyphenyl propanoates could be valuable lead compounds for developing drugs to treat metabolic disorders and cancer.
Peroxisome Proliferator-Activated Receptors (PPAR) Agonism
This compound and its structural analogues have garnered attention in the field of metabolic research, particularly for their connection to Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in lipid and glucose metabolism. nih.gov There are three main subtypes: PPARα, PPARγ, and PPARβ/δ, each with distinct tissue distribution and physiological roles. nih.gov
While direct studies on the PPAR agonistic activity of this compound are not extensively documented in publicly available research, significant evidence points to the potential of its structural analogues as PPAR modulators. A key patent highlights that 3-aryl-2-hydroxy propanoic acid derivatives are crucial intermediates in the synthesis of PPAR agonists. google.comgoogle.com Specifically, optically active esters like ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate (EEHP) are described as versatile pharmacophores in compounds developed as PPAR agonists for conditions such as type 2 diabetes. google.comgoogle.com This suggests that the core structure of a 3-phenylpropanoate is a recognized scaffold for designing molecules that interact with PPARs.
Furthermore, research has shown that various phenylpropanoic acid derivatives have been developed and investigated for their ability to target the three PPAR subtypes. researchgate.net The structural similarity of this compound to these compounds makes it and its derivatives plausible candidates for PPAR modulation. The interest in these compounds stems from the therapeutic potential of activating PPARs. For instance, PPARα activation is associated with reduced triglyceride levels, while PPARγ agonists can enhance insulin (B600854) sensitivity and glucose metabolism. nih.gov
One study on 3-(4-hydroxyphenyl)propionic acid, a metabolite of procyanidin (B600670) A2, demonstrated its ability to suppress macrophage foam cell formation by up-regulating the mRNA expression of ABCA1 and SR-B1, key regulators of cholesterol efflux. rsc.org While this study did not directly measure PPAR activation, the observed effects on lipid metabolism are consistent with pathways influenced by PPARs.
Table 1: Examples of Phenylpropanoic Acid Derivatives and their Relation to PPARs
| Compound/Derivative Class | Role/Activity | Reference |
| 3-Aryl-2-hydroxy propanoic acid derivatives | Key intermediates for PPAR agonist synthesis | google.comgoogle.com |
| Ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate (EEHP) | Versatile pharmacophore in PPAR agonists | google.comgoogle.com |
| Phenylpropanoic acid derivatives | Developed as ligands targeting PPARα, PPARγ, and PPARδ | researchgate.net |
| 3-(4-Hydroxyphenyl)propionic acid | Suppresses macrophage foam cell formation, a process linked to PPAR-regulated pathways | rsc.org |
Antimicrobial Properties
The investigation into the antimicrobial properties of this compound and its analogues has revealed promising activity against a range of microbial pathogens. While research on the specific ethyl ester is limited, studies on structurally related compounds, particularly those featuring the 3-(hydroxyphenyl)propanoic acid scaffold, provide valuable insights.
A significant study focused on the synthesis and evaluation of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives against multidrug-resistant bacterial and fungal pathogens. nih.gov These compounds demonstrated structure-dependent antimicrobial activity, primarily targeting Gram-positive bacteria. nih.gov The inclusion of a 4-hydroxyphenyl moiety is a recognized feature in compounds with potent biological activities, including antimicrobial effects. nih.gov
The research highlighted that certain derivatives exhibited substantial activity against clinically relevant pathogens. For instance, hydrazones containing heterocyclic substituents displayed the most potent and broad-spectrum antimicrobial action. nih.gov This activity extended to methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis, as well as some Gram-negative pathogens and drug-resistant Candida species. nih.gov
The study underscores the potential of the 3-(hydroxyphenyl)propanoic acid scaffold as a foundational structure for the development of novel antimicrobial agents. researchgate.net The versatility of this chemical structure allows for modifications that can enhance potency and broaden the spectrum of activity against challenging drug-resistant microbes. nih.gov
Table 2: Antimicrobial Activity of Selected 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives
| Pathogen | Activity of Selected Derivatives | Reference |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Potent activity observed | nih.gov |
| Vancomycin-resistant Enterococcus faecalis | Potent activity observed | nih.gov |
| Gram-negative pathogens | Moderate activity observed | nih.gov |
| Drug-resistant Candida species | Substantial activity observed | nih.gov |
Antimalarial Research
The fight against malaria, a disease caused by Plasmodium parasites, is continually challenged by the emergence of drug-resistant strains, necessitating the discovery of new and effective antimalarial agents. nih.govniscpr.res.in In this context, research into coumarin (B35378) derivatives has identified them as a promising class of compounds with significant antiplasmodial and antimalarial potential. nih.govresearchgate.net
This compound is a direct precursor to 3,4-dihydrocoumarin through intramolecular cyclization. This structural relationship makes the antimalarial research on coumarins highly relevant to the potential applications of this compound and its analogues. Coumarins have demonstrated a range of biological activities, and their derivatives have been investigated for their efficacy against Plasmodium falciparum, the most lethal species of the malaria parasite. nih.govniscpr.res.in
Several studies have explored the synthesis of coumarin-based compounds and their in vitro antimalarial activity. For example, coumarin-annulated ferrocenyl 1,3-oxazine derivatives have been synthesized and shown to possess antiplasmodial potency. mdpi.com Preliminary mechanistic studies on some of these compounds suggest that they may act by inhibiting hemozoin formation, a critical detoxification process for the malaria parasite, and by interacting with the parasite's DNA. mdpi.com
Furthermore, the hybridization of the coumarin scaffold with other pharmacophores, such as sulfonamides and triazoles, has yielded novel compounds with significant antimalarial activity. niscpr.res.iniaea.org For instance, a series of sulfonamide-based coumarin- nih.govniscpr.res.inresearchgate.net-triazole conjugates were synthesized and screened against a chloroquine-sensitive strain of P. falciparum, with several compounds displaying potent activity. niscpr.res.in These findings highlight the coumarin core, accessible from precursors like this compound, as a valuable template for the design of new antimalarial drugs. researchgate.net
Table 3: Antimalarial Activity of Selected Coumarin Derivatives
| Derivative Class | Target | Key Findings | Reference |
| Coumarin-annulated ferrocenyl 1,3-oxazines | P. falciparum (3D7 strain) | Exhibit antiplasmodial potency; potential mechanisms include hemozoin inhibition and DNA interaction. | mdpi.com |
| Sulfonamide-based coumarin- nih.govniscpr.res.inresearchgate.net-triazoles | P. falciparum (3D7 strain) | Several compounds displayed significant in vitro antimalarial activity. | niscpr.res.in |
| Coumarin-triazole hybrids | P. falciparum | Most synthesized compounds showed moderate to good antimalarial activity. | iaea.org |
Role as Building Block in Drug Discovery
This compound and its analogues serve as versatile building blocks in the synthesis of more complex and pharmacologically active molecules. Their utility stems from the presence of multiple reactive sites—the ester, the hydroxyl group, and the aromatic ring—which allow for a variety of chemical transformations.
As previously mentioned in the context of PPAR agonism, a significant application of this class of compounds is as key intermediates in the synthesis of PPAR modulators. google.comgoogle.com The 3-aryl-2-hydroxy propanoic acid scaffold is a recognized pharmacophore for targeting these nuclear receptors, making its precursors valuable starting materials in drug discovery programs aimed at metabolic diseases. google.comgoogle.com
The ability of this compound to undergo intramolecular cyclization to form a dihydrocoumarin (B191007) ring opens up access to the entire class of coumarin-based compounds. As discussed in the antimalarial section, coumarins are considered "privileged structures" in medicinal chemistry due to their wide range of biological activities. researchgate.net This makes this compound a gateway molecule for the synthesis of novel therapeutic agents with potential applications in treating malaria, cancer, and other diseases.
Beyond these specific examples, the general utility of this compound and related structures as building blocks is recognized in the chemical industry for the synthesis of various research chemicals and biochemicals. thegoodscentscompany.com The structural motif of a hydroxylated phenylpropanoic acid is found in various natural products and metabolites, suggesting its biocompatibility and potential for generating molecules with favorable biological interactions. For instance, 3-(3-hydroxyphenyl)propionic acid is a known microbial metabolite of dietary polyphenols. hmdb.ca The synthesis of derivatives from such fundamental structures is a common strategy in the development of new pharmaceutical candidates.
Metabolic and Degradation Pathways of Ethyl 3 2 Hydroxyphenyl Propanoate
Enzymatic Catabolism by Microbial Systems
The initial and most critical step in the microbial catabolism of ethyl 3-(2-hydroxyphenyl)propanoate (B1233346) is the enzymatic hydrolysis of its ester bond. This reaction is catalyzed by a class of enzymes known as hydrolases, specifically carboxylesterases (EC 3.1.1.1) and lipases (EC 3.1.1.3), which are ubiquitously produced by a wide range of microorganisms.
The hydrolysis of the ethyl ester linkage yields two primary products: 3-(2-hydroxyphenyl)propanoic acid and ethanol (B145695). The ethanol produced is a simple alcohol that is readily utilized by most microorganisms as a carbon and energy source through central metabolic pathways. The aromatic portion, 3-(2-hydroxyphenyl)propanoic acid, is a phenolic compound that can be further degraded by specialized microbial metabolic pathways.
While specific studies detailing the microbial species capable of degrading ethyl 3-(2-hydroxyphenyl)propanoate are not extensively documented, research on structurally similar compounds provides significant insights. For instance, various bacterial and fungal species are known to metabolize aromatic compounds. Genera such as Pseudomonas, Bacillus, Rhodococcus, and Aspergillus are well-known for their ability to degrade a wide array of phenolic compounds through various ring-cleavage pathways. It is highly probable that species within these genera possess the necessary enzymatic machinery to break down the 3-(2-hydroxyphenyl)propanoic acid resulting from the initial hydrolysis.
The table below summarizes the key enzymatic activity involved in the initial breakdown of this compound.
| Enzyme Class | EC Number | Substrate | Products |
| Carboxylesterase | 3.1.1.1 | This compound | 3-(2-hydroxyphenyl)propanoic acid, Ethanol |
| Lipase (B570770) | 3.1.1.3 | This compound | 3-(2-hydroxyphenyl)propanoic acid, Ethanol |
Chemical and Biochemical Degradation Mechanisms
The primary chemical degradation mechanism for this compound is hydrolysis of the ester bond. This reaction can occur abiotically, catalyzed by either acid or base, or biochemically, mediated by esterase enzymes as discussed in the previous section.
Acid-Catalyzed Hydrolysis: In an acidic environment, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule can then act as a nucleophile, attacking the carbonyl carbon. This is followed by the elimination of ethanol, regenerating the acid catalyst and forming 3-(2-hydroxyphenyl)propanoic acid.
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the ethoxide ion. The ethoxide ion subsequently deprotonates the newly formed carboxylic acid, resulting in the carboxylate salt (3-(2-hydroxyphenyl)propanoate) and ethanol. This process is essentially irreversible.
The general equations for these reactions are as follows:
Acid-Catalyzed Hydrolysis: C₆H₄(OH)CH₂CH₂COOCH₂CH₃ + H₂O ⇌ C₆H₄(OH)CH₂CH₂COOH + CH₃CH₂OH (in the presence of an acid catalyst)
Base-Catalyzed Hydrolysis: C₆H₄(OH)CH₂CH₂COOCH₂CH₃ + OH⁻ → C₆H₄(OH)CH₂CH₂COO⁻ + CH₃CH₂OH
Biochemically, the degradation follows the enzymatic pathway outlined in section 7.1, which is the most significant degradation route in biological systems. The resulting 3-(2-hydroxyphenyl)propanoic acid can then enter various aromatic compound degradation pathways in microorganisms. These pathways typically involve hydroxylation of the aromatic ring followed by ortho- or meta-cleavage of the ring by dioxygenase enzymes. This opens up the aromatic ring, leading to the formation of aliphatic intermediates that can be funneled into the Krebs cycle.
Environmental Fate and Biotransformation Studies
The environmental fate of this compound is largely dictated by its susceptibility to biodegradation. As an ester of a phenolic acid, it is expected to be readily biodegradable in environments with active microbial populations, such as soil and water.
Upon release into the environment, the primary transformation process is the hydrolysis of the ester bond, leading to the formation of 3-(2-hydroxyphenyl)propanoic acid and ethanol. Ethanol is rapidly biodegraded. The persistence of the compound in the environment is therefore largely dependent on the rate of degradation of the resulting 3-(2-hydroxyphenyl)propanoic acid.
Phenolic compounds, in general, can be subject to various biotransformation reactions in the environment, including:
Hydroxylation: Introduction of additional hydroxyl groups onto the aromatic ring.
Decarboxylation: Removal of the carboxyl group.
Demethylation/Dealkylation: Although not directly applicable to the primary breakdown products, this can be relevant for further metabolism of intermediates.
Ring Cleavage: As mentioned earlier, the opening of the aromatic ring is a key step in the complete mineralization of the compound to carbon dioxide and water.
The mobility of this compound in soil will be influenced by its moderate lipophilicity. However, its degradation to the more water-soluble 3-(2-hydroxyphenyl)propanoic acid will increase its mobility in the aqueous phase.
Specific studies on the environmental fate and the identification of biotransformation products of this compound in different environmental matrices are limited. However, based on the known behavior of similar compounds, the expected major transient intermediates and final breakdown products are summarized in the table below.
| Compound | Role in Degradation Pathway |
| This compound | Parent Compound |
| 3-(2-hydroxyphenyl)propanoic acid | Primary Hydrolysis Product |
| Ethanol | Primary Hydrolysis Product |
| Dihydroxylated aromatic intermediates | Intermediates of Ring Activation |
| Aliphatic acids (e.g., succinate, pyruvate) | Products of Ring Cleavage |
| Carbon Dioxide and Water | Final Mineralization Products |
Advanced Analytical Methodologies for Detection and Quantification in Complex Matrices
Chromatographic Techniques
Chromatography is a cornerstone of analytical chemistry, providing the means to separate complex mixtures into their individual components. For the analysis of Ethyl 3-(2-hydroxyphenyl)propanoate (B1233346), both high-performance liquid chromatography and gas chromatography are invaluable tools.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity and performing quantitative analysis of non-volatile or thermally sensitive compounds like Ethyl 3-(2-hydroxyphenyl)propanoate. A common approach involves reversed-phase (RP) HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture.
A typical RP-HPLC method for the analysis of similar aromatic esters would utilize a C18 column, which is packed with silica (B1680970) particles that have been chemically modified with octadecyl (C18) carbon chains. pensoft.net The separation is achieved by a carefully controlled mobile phase, often a mixture of a polar organic solvent, like acetonitrile, and an aqueous buffer, such as a phosphate (B84403) buffer, to maintain a stable pH. pensoft.net The compound is detected as it elutes from the column using a UV/VIS detector, with the wavelength set to an absorbance maximum for the compound to ensure high sensitivity. pensoft.net By comparing the peak area of the sample to that of a known standard, the purity and concentration of this compound can be accurately determined. The method's parameters are optimized to ensure good resolution, peak shape, and a reasonable analysis time.
Table 1: Representative RP-HPLC Parameters for the Analysis of Aromatic Esters
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (50:50 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV/VIS at 225 nm |
| Column Temperature | 30 °C |
This table presents a representative method based on the analysis of structurally related compounds and may require optimization for this compound. pensoft.net
Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Volatile Analysis
For the analysis of volatile and semi-volatile compounds, Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is the gold standard. This compound is amenable to GC analysis due to its volatility. In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing both qualitative and quantitative information.
The NIST Mass Spectrometry Data Center reports a Kovats retention index of 1576.4 for this compound on a semi-standard non-polar column, a value that helps in its identification. nih.gov The mass spectrum of the compound shows characteristic fragment ions that are used for its unambiguous identification. The most abundant fragments are typically monitored for quantification. nih.gov
Table 2: GC-MS Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Kovats Retention Index (Semi-standard non-polar column) | 1576.4 | NIST Mass Spectrometry Data Center nih.gov |
| Major Mass Fragments (m/z) | 120, 148, 107 | NIST Mass Spectrometry Data Center nih.gov |
A typical GC-MS method would involve a temperature-programmed oven to ensure the efficient separation of compounds with a range of boiling points. jmaterenvironsci.com
Hyphenated Techniques for Comprehensive Characterization
Hyphenated techniques, which combine two or more analytical methods, provide a more comprehensive characterization of compounds, especially at trace levels and in complex biological matrices.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC) for Trace Analysis and Metabolite Identification
Liquid Chromatography-Mass Spectrometry (LC-MS) and its high-pressure variant, Ultra-Performance Liquid Chromatography (UPLC), are exceptionally sensitive and selective techniques for trace analysis and the identification of metabolites. In biological systems, this compound is expected to be hydrolyzed to its corresponding carboxylic acid, 3-(2-hydroxyphenyl)propanoic acid. nih.govebi.ac.uk This metabolite has been identified in various biological contexts, including as a human and bacterial xenobiotic metabolite. nih.govebi.ac.uk
LC-MS/MS methods, particularly those using a triple quadrupole mass spectrometer, are employed for the targeted quantification of these metabolites in complex samples like plasma and urine. bohrium.com These methods offer high specificity by monitoring a specific precursor-to-product ion transition. UPLC systems, with their smaller column particles, allow for faster analysis times and improved resolution compared to conventional HPLC. nih.gov
Research into related phenolic acids has demonstrated the power of UHPLC-MS/MS for detecting and quantifying these compounds and their metabolites in human biological samples. nih.gov For instance, methods have been developed to separate and identify multiple structural isomers of similar hydroxyphenylpropanoic acids. bohrium.com The analysis typically involves electrospray ionization (ESI) in negative mode, as the acidic proton is readily lost to form the [M-H]⁻ ion. nih.gov
Table 3: LC-MS/MS Parameters for the Analysis of 3-(Hydroxyphenyl)propanoic Acid Metabolites
| Analytical Technique | Matrix | Precursor Ion (m/z) [M-H]⁻ | Product Ions (m/z) | Reference |
|---|---|---|---|---|
| LC-MS/MS | Biological Fluids | 165.05 | 121.06, 119.05 | nih.gov |
| UHPLC-MS/MS | Human Plasma & Urine | Analyte Dependent | Analyte Dependent | nih.gov |
This table provides examples of parameters used for the analysis of the primary metabolite and related compounds.
These advanced analytical methodologies are crucial for the comprehensive evaluation of this compound, from ensuring its purity as a commercial product to understanding its metabolic fate in biological systems.
Future Perspectives and Emerging Research Avenues for Ethyl 3 2 Hydroxyphenyl Propanoate
Design and Synthesis of Novel Pharmacologically Active Analogues
The core structure of Ethyl 3-(2-hydroxyphenyl)propanoate (B1233346), featuring a phenolic ring and a propanoate side chain, serves as a valuable scaffold for the design and synthesis of novel pharmacologically active molecules. Researchers are exploring modifications of this structure to develop derivatives with a range of biological activities.
One promising area of research is the development of antimicrobial agents. A study on the synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, which share a similar structural motif, has demonstrated their potential against multidrug-resistant bacterial and fungal pathogens nih.gov. These derivatives exhibited structure-dependent antimicrobial activity against ESKAPE group bacteria and drug-resistant Candida species nih.gov. For instance, certain hydrazone derivatives containing heterocyclic substituents showed potent and broad-spectrum antimicrobial activity, with Minimum Inhibitory Concentration (MIC) values as low as 0.5–2 µg/mL against vancomycin-resistant Enterococcus faecalis nih.gov. This suggests that introducing nitrogen-containing functional groups and heterocyclic rings to the Ethyl 3-(2-hydroxyphenyl)propanoate backbone could be a promising strategy for creating new antimicrobial drugs.
Another avenue of investigation is in the field of cancer therapy. The synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives has been explored, with some compounds demonstrating activity against cancer cell lines. For example, certain caffeic acid esters have shown antiproliferative and cytotoxic effects against HeLa and Bewo tumor cells researchgate.net. The modification of the propanoic acid chain and the introduction of different aryl groups could lead to the discovery of potent and selective anticancer agents.
The following table summarizes some examples of pharmacologically active analogues based on the hydroxyphenylpropanoic acid scaffold:
| Analogue Class | Potential Pharmacological Activity | Key Structural Modifications | Reference |
| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | Antimicrobial | Introduction of an amino linkage and various substituents on the propanoic acid chain | nih.gov |
| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Anticancer | Substitution with furan and other aryl groups | mdpi.com |
| Caffeic acid esters | Anticancer, Antioxidant | Esterification of the carboxylic acid group of caffeic acid | researchgate.net |
Exploration of New Catalytic Systems for Efficient Synthesis
The efficient and environmentally friendly synthesis of this compound and its derivatives is crucial for their potential large-scale application. Research is ongoing to explore novel catalytic systems that can improve reaction yields, reduce reaction times, and utilize greener reaction conditions.
Heterogeneous Catalysts:
The use of solid acid catalysts is a promising approach for the esterification of 3-(2-hydroxyphenyl)propanoic acid. These catalysts offer advantages such as easy separation from the reaction mixture, reusability, and reduced corrosion issues compared to traditional homogeneous acid catalysts like sulfuric acid.
One example of a heterogeneous catalyst that has been successfully used for the synthesis of phenyl esters is silica-supported sulfuric acid (SiO₂-SO₃H) researchgate.net. This amorphous catalyst, prepared from fine construction sand, has shown high efficiency in catalyzing the esterification of carboxylic acids with phenol (B47542) under both conventional heating and microwave irradiation, with higher yields being achieved with the latter researchgate.net.
Another class of heterogeneous catalysts being explored is metal-supported Montmorillonite K-10 clay. For instance, a 10% Zn-K10 catalyst has demonstrated high conversion (up to 100%) and selectivity (up to 100%) towards phenolic esters at 100 °C in 3 hours under solvent-free conditions jetir.org. The catalyst was also found to be recyclable for several cycles without a significant loss in activity jetir.org.
Biocatalysts:
Enzymatic catalysis, particularly using immobilized lipases, offers a green and highly selective route for the synthesis of phenolic esters. Immobilized lipases, such as Novozym 435 (Candida antarctica lipase (B570770) B), have been widely investigated for the esterification of various phenolic acids with alcohols mdpi.com. These biocatalysts can operate under mild reaction conditions, often leading to high yields and purity of the desired ester. For example, the enzymatic esterification of hydroxyphenylpropionic acid with 1-octanol catalyzed by Candida antarctica lipase B (CALB) has been reported to achieve excellent yields mdpi.com.
The following table provides an overview of different catalytic systems for the synthesis of phenolic esters:
| Catalyst Type | Specific Example | Key Advantages | Reference |
| Heterogeneous Acid Catalyst | SiO₂-SO₃H | Reusable, efficient under microwave irradiation | researchgate.net |
| Heterogeneous Metal-Clay Catalyst | 10% Zn-Montmorillonite K-10 | High conversion and selectivity, solvent-free conditions, recyclable | jetir.org |
| Biocatalyst | Immobilized Lipase (e.g., Novozym 435) | High selectivity, mild reaction conditions, environmentally friendly | mdpi.com |
Advanced Computational Studies for Predictive Modeling
Advanced computational methods, such as Quantitative Structure-Activity Relationship (QSAR) analysis and molecular docking, are becoming indispensable tools in the design and development of new molecules with desired properties. These in silico techniques can predict the biological activity and physicochemical properties of compounds, thereby saving significant time and resources in the experimental screening process.
QSAR Analysis:
QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For phenolic compounds like this compound, QSAR studies can be employed to predict their antioxidant activity. By analyzing a dataset of phenolic compounds with known antioxidant capacities, models can be developed based on various molecular descriptors such as electronic, steric, and hydrophobic parameters nih.govmdpi.com. These models can then be used to predict the antioxidant potential of newly designed analogues of this compound, helping to prioritize the synthesis of the most promising candidates imist.ma.
Molecular Docking:
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex nih.gov. In the context of drug design, molecular docking can be used to predict the binding affinity and interaction of a ligand (e.g., a derivative of this compound) with a specific biological target, such as an enzyme or a receptor nih.govbiointerfaceresearch.com. For instance, if the aim is to design an inhibitor for a particular enzyme, molecular docking can help in understanding how different structural modifications to the this compound scaffold would affect its binding to the active site of the enzyme. This information is invaluable for the rational design of more potent and selective inhibitors.
The following table highlights the application of computational studies in the context of phenolic compounds:
| Computational Method | Application | Predicted Properties | Reference |
| QSAR | Predicting antioxidant activity of phenolic compounds | Antioxidant capacity (e.g., TEAC values) | nih.gov |
| Molecular Docking | Predicting binding of ligands to biological targets | Binding affinity, binding mode, protein-ligand interactions | nih.govbiointerfaceresearch.com |
Applications in Materials Science and Polymer Stabilization
The phenolic hydroxyl group in this compound makes it a promising candidate for applications in materials science, particularly as a stabilizer for polymers. Polymers are susceptible to degradation upon exposure to heat, oxygen, and UV radiation, which can lead to a loss of their mechanical properties and appearance partinchem.com. Hindered phenolic antioxidants are widely used to protect polymers from such degradation partinchem.comuvabsorber.com.
Mechanism of Action:
Phenolic antioxidants function as primary antioxidants by acting as radical scavengers jetir.org. They donate a hydrogen atom from their hydroxyl group to reactive peroxy radicals, thereby terminating the radical chain reactions that lead to polymer degradation partinchem.com. The resulting phenoxyl radical is stabilized by resonance and is less reactive, thus preventing further propagation of the degradation process partinchem.com.
Potential Applications:
This compound, due to its phenolic nature, could potentially be used as a stabilizer for a variety of polymers, including polyolefins like polyethylene (PE) and polypropylene (PP) specialchem.comalpha-plast.com.ua. The effectiveness of a phenolic antioxidant is influenced by factors such as its molecular weight, volatility, and compatibility with the polymer matrix. Research into the synthesis of higher molecular weight derivatives of this compound or its incorporation into polymer backbones could lead to the development of novel and more effective polymer stabilizers acs.org.
The following table lists some common polymers and the potential role of phenolic antioxidants in their stabilization:
| Polymer | Degradation Factors | Role of Phenolic Antioxidants | Reference |
| Polyethylene (PE) | Heat, Oxidation, UV radiation | Scavenging of free radicals to prevent chain scission and cross-linking | specialchem.comcore.ac.uk |
| Polypropylene (PP) | Heat, Oxidation | Inhibition of thermo-oxidative degradation during processing and service life | alpha-plast.com.uaresearchgate.net |
Q & A
Basic Research Questions
Q. What are the key structural and physicochemical properties of ethyl 3-(2-hydroxyphenyl)propanoate, and how are they characterized experimentally?
- Answer: The compound (C₁₁H₁₄O₃, MW 194.23 g/mol) features a 2-hydroxyphenyl group linked to a propanoate ester. Key characterization methods include:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to identify aromatic protons (δ 6.8–7.4 ppm) and ester carbonyl signals (δ ~170 ppm) .
- Mass Spectrometry (MS): High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 195.1) .
- X-ray Crystallography: Resolves spatial arrangement of the hydroxyl and ester groups in solid-state configurations .
- Thermogravimetric Analysis (TGA): Determines thermal stability, with decomposition typically above 200°C .
Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized?
- Answer: Common methods include:
- Esterification: Reacting 3-(2-hydroxyphenyl)propanoic acid with ethanol under acid catalysis (e.g., H₂SO₄) at reflux (70–80°C) .
- Coupling Reactions: Using carbodiimide-based reagents (e.g., DCC/DMAP) to link phenolic acids to ethyl propanoate precursors .
- Optimization Parameters: Solvent polarity (e.g., THF vs. DMF), catalyst loading (0.5–5 mol%), and reaction time (12–24 hr) to maximize yields (>80%) .
Q. Which analytical techniques are most effective for assessing purity and stability in this compound?
- Answer:
- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (<0.5%) .
- Fourier-Transform Infrared Spectroscopy (FTIR): Detects ester C=O stretches (~1730 cm⁻¹) and hydroxyl O-H bands (~3400 cm⁻¹) .
- Accelerated Stability Studies: Storage at 40°C/75% RH for 4 weeks to monitor degradation via LC-MS .
Advanced Research Questions
Q. How do reaction mechanisms differ when modifying the hydroxyl group of this compound (e.g., oxidation, halogenation)?
- Answer:
- Oxidation: The hydroxyl group is oxidized to a ketone (e.g., using KMnO₄ in acidic media), forming ethyl 3-(2-oxophenyl)propanoate. Reaction kinetics are monitored via UV-Vis spectroscopy .
- Halogenation: Thionyl chloride (SOCl₂) replaces -OH with -Cl, yielding ethyl 3-(2-chlorophenyl)propanoate. Side reactions (e.g., ester hydrolysis) are minimized by anhydrous conditions .
- Mechanistic Insights: Density Functional Theory (DFT) calculations predict activation barriers for electrophilic substitution at the aromatic ring .
Q. What strategies resolve contradictions in reported bioactivity data for derivatives of this compound?
- Answer: Discrepancies in antimicrobial or anti-inflammatory activity (e.g., IC₅₀ variability) are addressed by:
- Orthogonal Assays: Combining enzyme inhibition (e.g., COX-2) with cell viability assays (MTT) to confirm specificity .
- Structural-Activity Relationship (SAR) Studies: Systematically varying substituents (e.g., -Br, -CF₃) to isolate bioactive moieties .
- Meta-Analysis: Cross-referencing data from GC-FID/MS (monomer quantification) and HSQC NMR (structural validation) to validate lignin-derived analogs .
Q. How can stereochemical outcomes be controlled during the synthesis of chiral derivatives?
- Answer:
- Chiral Catalysts: Use of (R)- or (S)-BINOL-phosphoric acids to induce enantioselectivity in asymmetric reductions .
- Protecting Groups: Temporary protection of the hydroxyl group (e.g., silylation with TBSCl) prevents racemization during esterification .
- Chromatographic Resolution: Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers with >95% ee .
Q. What methodologies are employed to study interactions between this compound and biological targets (e.g., enzymes, receptors)?
- Answer:
- Surface Plasmon Resonance (SPR): Measures binding affinity (KD) to immobilized targets (e.g., TNF-α) .
- Molecular Docking: AutoDock Vina simulates binding poses in silico, validated by mutagenesis studies .
- In Vivo Pharmacokinetics: Radiolabeled analogs (¹⁴C-tagged) track absorption/distribution in rodent models .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
